molecular formula C12H14Cl2O2 B1582329 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 57000-78-9

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B1582329
CAS No.: 57000-78-9
M. Wt: 261.14 g/mol
InChI Key: SJEOCSMLOPQAFS-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 4-chlorophenol with 3,3-dimethylbutan-2-one in the presence of a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its chlorinated phenoxy group allows it to interact with hydrophobic pockets in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenoxybenzene: Similar structure but lacks the dimethylbutanone backbone.

    4-Chlorodiphenyl ether: Contains a diphenyl ether structure with a chlorine substituent.

    1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: A chlorinated compound with different functional groups.

Uniqueness

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is unique due to its combination of a chlorinated phenoxy group and a dimethylbutanone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O2/c1-12(2,3)10(15)11(14)16-9-6-4-8(13)5-7-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOCSMLOPQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(OC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886214
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57000-78-9
Record name 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57000-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057000789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl
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Synthesis routes and methods

Procedure details

22.7 g (0.1 mole) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one in 100 ml of carbon tetrachloride were warmed to 60° C. 16.2 g (0.12 mole) of sulphuryl chloride were added dropwise to this solution, without further warming, at a rate such that continuous evolution of gas took place. When the addition had ended, the mixture was stirred under reflux and was then concentrated by distilling off the solvent in vacuo. 1-(4-Chlorophenoxy)-1-chloro-3,3-dimethyl-butan-2-one was obtained in quantitative yield and was subsequently reacted directly, without further purification. ##STR26##
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Reactant of Route 2
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
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1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
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